MCC950 sodium

Vue d'ensemble

Description

Le sel de sodium de CRID3, également connu sous le nom de sel de sodium de CP-456,773, est un puissant inhibiteur de l'inflammasome NLRP3. L'inflammasome NLRP3 est un élément essentiel de la réponse immunitaire innée, jouant un rôle important dans la physiopathologie de diverses maladies inflammatoires. Le sel de sodium de CRID3 inhibe la production d'interleukine 1β, d'interleukine 18 et d'interleukine 1α, qui sont des cytokines pro-inflammatoires clés .

Applications De Recherche Scientifique

CRID3 sodium salt has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.

Biology: Employed in research to understand the molecular mechanisms of inflammasome activation and inhibition.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Industry: Utilized in the development of new anti-inflammatory drugs and therapies .

Mécanisme D'action

Target of Action

MCC950 sodium, also known as CRID3, is a potent and selective inhibitor of the NOD-like receptor (NLR) family pyrin domain-containing protein 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a cytoplasmic multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .

Mode of Action

This compound inhibits the NLRP3 inflammasome by directly targeting its NATCH domain. This interaction prevents the conformational change and oligomerization of NLRP3, which are essential steps for its activation . By blocking these processes, this compound effectively inhibits the release of IL-1β and other pro-inflammatory cytokines induced by NLRP3 activators such as nigericin, ATP, and monosodium urate (MSU) crystals .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome by this compound affects several downstream biochemical pathways. Primarily, it prevents the activation of caspase-1, which is responsible for the cleavage of pro-IL-1β and pro-IL-18 into their active forms . This inhibition reduces the inflammatory response and the associated tissue damage in various inflammatory diseases, including colitis, neuroinflammation, and cardiac arrest .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. While specific details on its pharmacokinetics are limited, it is known that this compound is administered orally and has shown efficacy in various animal models of disease . The compound’s bioavailability and distribution are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the site of inflammation to inhibit the NLRP3 inflammasome effectively.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of pro-inflammatory cytokine release, particularly IL-1β and IL-18 . This suppression leads to a reduction in inflammation and tissue damage in conditions driven by NLRP3 inflammasome activation. For example, in models of colitis, this compound has been shown to improve body weight gain, colon length, and histopathological scores . In neuroinflammation, it improves neurologic function and survival after cardiac arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. Additionally, the inflammatory microenvironment, characterized by the presence of various cytokines and immune cells, can impact the compound’s effectiveness. Understanding these factors is crucial for optimizing the therapeutic use of this compound in different disease contexts.

Analyse Biochimique

Biochemical Properties

MCC950 sodium interacts with the NLRP3 inflammasome, a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 . It prevents NLRP3 inflammasome assembly in a reversible manner . The NLRP3 inflammasome is an innate immune sensor that is activated by a two-step process .

Cellular Effects

This compound has been reported to alleviate the inflammatory response in various types of cells. For instance, it has been shown to reduce IL-1β production and attenuate the severity of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis . It also significantly suppressed the release of proinflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a and Nitric Oxide in colonic explants .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This results in the inhibition of the NLRP3 inflammasome, leading to a decrease in the maturation of IL-1β and IL-18 .

Temporal Effects in Laboratory Settings

This compound is stable for 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be used within 1 month to prevent loss of potency . It has been shown to have long-term effects on cellular function, as evidenced by its ability to improve functional recovery and survival rate during a 14-day observational period after cardiac arrest and resuscitation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of 40 mg/kg this compound commencing at week seven for three weeks significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index and histopathological scores in a spontaneous chronic colitis mouse model .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the NLRP3 inflammasome. It has been shown to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it is transported to the cytoplasm where it interacts with the NLRP3 inflammasome .

Subcellular Localization

This compound is likely to be localized in the cytoplasm of cells, as this is where the NLRP3 inflammasome, its primary target, is located

Méthodes De Préparation

La préparation du sel de sodium de CRID3 implique plusieurs voies synthétiques et conditions de réaction. Le composé est synthétisé par une série de réactions chimiques qui comprennent la formation de la structure de base suivie de l'introduction de groupes fonctionnels. Les méthodes de production industrielle impliquent l'optimisation de ces réactions pour atteindre un rendement et une pureté élevés. Les détails spécifiques sur les voies synthétiques et les conditions de réaction sont exclusifs et peuvent varier en fonction du fabricant .

Analyse Des Réactions Chimiques

Le sel de sodium de CRID3 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. .

Applications de la recherche scientifique

Le sel de sodium de CRID3 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inflammasome NLRP3 et son rôle dans l'inflammation.

Biologie : Employé dans la recherche pour comprendre les mécanismes moléculaires de l'activation et de l'inhibition de l'inflammasome.

Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles dans le traitement de maladies inflammatoires telles que la sclérose en plaques, la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin.

Industrie : Utilisé dans le développement de nouveaux médicaments et thérapies anti-inflammatoires .

Mécanisme d'action

Le sel de sodium de CRID3 exerce ses effets en interagissant directement avec le motif Walker B au sein du domaine NACHT de NLRP3. Cette interaction ferme la conformation active de NLRP3 à l'état inactif, inhibant ainsi l'activation de l'inflammasome. Cette inhibition empêche le clivage de la pro-interleukine 1β et de la pro-interleukine 18, réduisant la libération d'interleukine 1β biologiquement active, d'interleukine 18 et d'autres cytokines pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Le sel de sodium de CRID3 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de l'inflammasome NLRP3. Des composés similaires comprennent :

MCC950 : Un autre puissant inhibiteur de NLRP3 avec des mécanismes d'action similaires.

CY-09 : Un inhibiteur de NLRP3 de petite molécule avec une structure chimique distincte.

OLT1177 : Un inhibiteur de NLRP3 actif par voie orale avec des propriétés pharmacocinétiques différentes. Le sel de sodium de CRID3 se démarque par son interaction spécifique avec le motif Walker B et sa grande efficacité dans la réduction de la production de cytokines pro-inflammatoires .

Propriétés

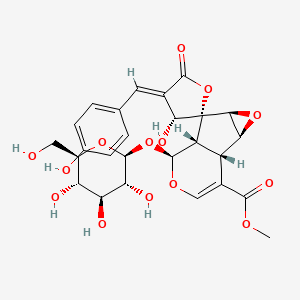

IUPAC Name |

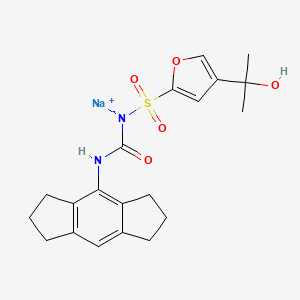

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQQNXFKPNZRFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256373-96-3 | |

| Record name | MCC-950 sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCC-950 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of MCC950 Sodium in the study on baicalin and gastric cancer cell pyroptosis?

A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. [] In the study, researchers used this compound to investigate the involvement of the NLRP3 inflammasome in baicalin-induced pyroptosis in gastric cancer cells. The study found that baicalin could reverse the inhibitory effects of this compound, suggesting that baicalin promotes pyroptosis by activating the NLRP3 inflammasome. [] This highlights the potential of baicalin as a therapeutic agent targeting the NLRP3 inflammasome in gastric cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

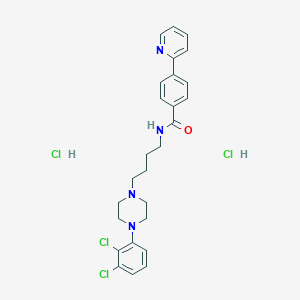

![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)

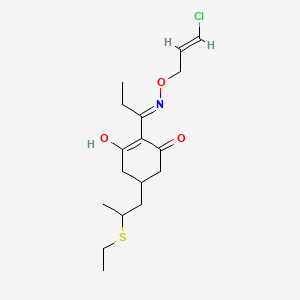

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)